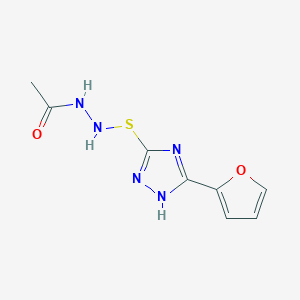
N'-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide is a heterocyclic compound that features a furan ring, a triazole ring, and a thioacetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide typically involves the following steps:
Formation of the Furan-2-yl Triazole: The initial step involves the synthesis of the 3-(Furan-2-yl)-1H-1,2,4-triazole. This can be achieved by reacting furan-2-carboxylic acid hydrazide with thiocarbohydrazide under reflux conditions.
Thioacetohydrazide Formation: The next step involves the introduction of the thioacetohydrazide group. This is typically done by reacting the furan-2-yl triazole with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted furan and triazole derivatives.
Aplicaciones Científicas De Investigación
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide involves its interaction with microbial cell membranes and enzymes. The compound is believed to inhibit the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their death. The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of cell wall synthesis and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-yl Triazole Derivatives: These compounds share the furan and triazole rings but may have different substituents.
Thioacetohydrazide Derivatives: Compounds with similar thioacetohydrazide groups but different heterocyclic rings.
Uniqueness
N’-((3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide is unique due to its combination of a furan ring, a triazole ring, and a thioacetohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H9N5O2S |
|---|---|
Peso molecular |
239.26 g/mol |
Nombre IUPAC |
N'-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C8H9N5O2S/c1-5(14)10-13-16-8-9-7(11-12-8)6-3-2-4-15-6/h2-4,13H,1H3,(H,10,14)(H,9,11,12) |
Clave InChI |
GPSMFDYIAHBMRA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNSC1=NNC(=N1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
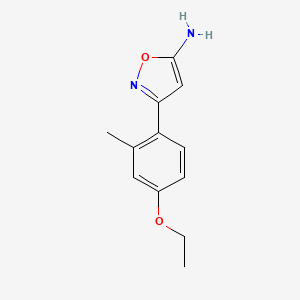
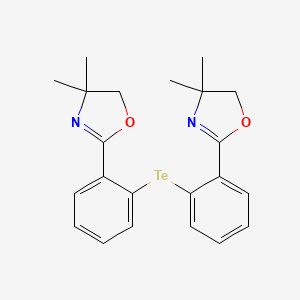


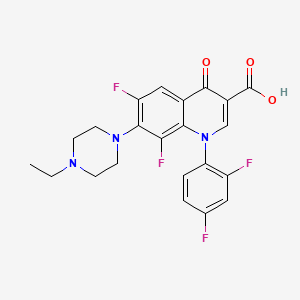


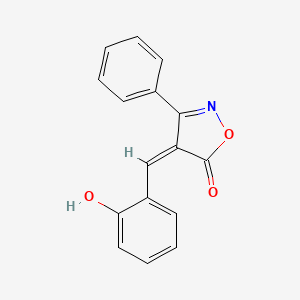
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
